molecular formula C23H17N5O2S B2582199 N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114627-45-0

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide

Cat. No.: B2582199
CAS No.: 1114627-45-0
M. Wt: 427.48
InChI Key: YXLABKYMFNCYAU-UHFFFAOYSA-N
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Description

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is a complex organic compound with a molecular formula of C23H17N5O2S and a molecular weight of 427.48. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with benzyl bromide in the presence of a base to form N-benzyl-2-aminobenzamide. This intermediate is then reacted with 5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-2-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA replication by binding to nucleic acid structures, thereby preventing the proliferation of cancer cells and bacteria . Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is unique due to its specific structural features, which confer distinct biological activities. Its quinazoline-thiadiazole core structure is particularly effective in disrupting DNA replication, making it a promising candidate for anticancer and antimicrobial therapies .

Properties

IUPAC Name

N-benzyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c29-20(24-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)25-22-27-28-21(30)18-8-4-5-9-19(18)26-23(28)31-22/h1-13H,14H2,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLABKYMFNCYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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